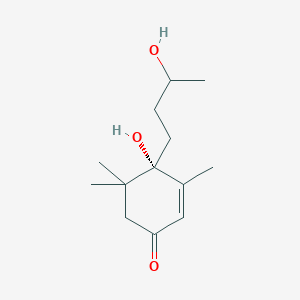
Dihydrovomifoliol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrovomifoliol is a naturally occurring sesquiterpenoid, which belongs to the class of organic compounds known as terpenes. These compounds are characterized by three consecutive isoprene units. This compound is typically found in various plant species and is known for its diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrovomifoliol can be synthesized through various chemical reactions involving terpenoid precursors. One common method involves the reduction of dehydrovomifoliol using specific reducing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plants. The process includes selecting plant materials rich in this compound, followed by extraction, separation, and purification steps to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Dihydrovomifoliol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds
Scientific Research Applications
Dihydrovomifoliol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various complex organic molecules.
Biology: Studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma
Mechanism of Action
Dihydrovomifoliol exerts its effects through various molecular targets and pathways. One notable mechanism involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which plays a crucial role in lipid metabolism. This activation leads to the regulation of genes involved in fatty acid oxidation and lipogenesis, thereby influencing lipid accumulation and metabolism .
Comparison with Similar Compounds
Dehydrovomifoliol: A closely related compound with similar pharmacological properties.
Vomifoliol: Another sesquiterpenoid with comparable chemical structure and biological activities
Uniqueness of Dihydrovomifoliol: this compound is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. Its ability to modulate lipid metabolism through the PPARα pathway sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
(4S)-4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10?,13-/m1/s1 |
InChI Key |
CWOFGGNDZOPNFG-JLOHTSLTSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(CCC(C)O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















